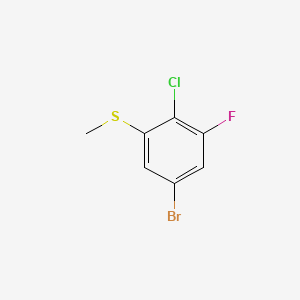
5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, fluorine, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is to introduce the substituents sequentially through electrophilic aromatic substitution reactions. For example:
Chlorination: Chlorine (Cl₂) can be introduced using a similar method, with iron(III) chloride (FeCl₃) as the catalyst.
Fluorination: Fluorine can be introduced using a fluorinating agent such as Selectfluor.
Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Electrophilic Substitution: Sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the substituent introduced, various derivatives can be formed.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dehalogenated compounds or reduced sulfur-containing derivatives.
Scientific Research Applications
5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, such as potential drug candidates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene depends on its specific application
Electrophilic Aromatic Substitution: The electron-withdrawing and electron-donating effects of the substituents can influence the reactivity of the benzene ring.
Nucleophilic Attack: The halogen atoms can be targets for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The methylsulfanyl group can undergo oxidation or reduction, affecting the overall reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-1-fluoro-3-nitrobenzene: Similar structure but with a nitro group instead of a methylsulfanyl group.
5-Chloro-2-fluorobromobenzene: Lacks the methylsulfanyl group.
2-Bromo-5-chlorofluorobenzene: Different positioning of the substituents.
Properties
Molecular Formula |
C7H5BrClFS |
|---|---|
Molecular Weight |
255.54 g/mol |
IUPAC Name |
5-bromo-2-chloro-1-fluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5BrClFS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 |
InChI Key |
MRPAAHBCUFDUMF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















